2,4-Dimethoxy-5-nitrobenzaldehyde

Synthetic Accessibility Nitration Regioselectivity Process Chemistry

Regioisomeric impurities in dimethoxy-nitrobenzaldehyde intermediates can derail MC1R-targeted imaging agent synthesis. 2,4-Dimethoxy-5-nitrobenzaldehyde (DMNBA, CAS 6468-19-5) eliminates this risk with its defined 2,4-substitution pattern. • Enables MC1R-targeted contrast agent synthesis per US20050191238A1 • NCI-screened scaffold (NSC 27021) with pre-existing SAR data • Orthogonal reactive handles: reducible -NO2, nucleophilic -CHO, electron-rich methoxy positions • Validated purity ≥98%; ambient shipping

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 6468-19-5
Cat. No. B188477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-5-nitrobenzaldehyde
CAS6468-19-5
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)[N+](=O)[O-])OC
InChIInChI=1S/C9H9NO5/c1-14-8-4-9(15-2)7(10(12)13)3-6(8)5-11/h3-5H,1-2H3
InChIKeyAPRQSFZNTDDXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-5-nitrobenzaldehyde: Regioisomer-Specific Procurement


2,4-Dimethoxy-5-nitrobenzaldehyde (DMNBA, CAS 6468-19-5) is a trisubstituted aromatic aldehyde of the nitrobenzaldehyde class, carrying electron-donating methoxy groups at the 2- and 4-positions and an electron-withdrawing nitro group at the 5-position on the benzaldehyde core . This specific substitution pattern is not arbitrary; it dictates the compound's regioselective reactivity, physicochemical properties, and its unique role as a precursor in pharmaceutical synthesis, particularly as an intermediate for imaging agents targeting the melanocortin-1 receptor (MC1R) and as a building block in National Cancer Institute (NCI) screening libraries (NSC 27021) [1][2].

Regioisomer Identity 2,4-substitution pattern: methoxy at C-2/C-4, nitro at C-5
Procurement Context Synthesis requires regioisomer-specific aldehyde building block
Research Use MC1R-targeted imaging precursor; NCI-screened scaffold (NSC 27021)

2,4-Dimethoxy-5-nitrobenzaldehyde: Irreplaceable Regioisomer


Dimethoxy-nitrobenzaldehyde regioisomers share the same molecular formula and molecular weight (211.17 g/mol) but differ critically in the positions of the methoxy and nitro substituents on the aromatic ring . This positional isomerism leads to distinct electronic landscapes, steric environments, and reactivity profiles that preclude generic substitution. For instance, the ortho/para-directing and activating effects of the methoxy groups, countered by the meta-directing and deactivating effect of the nitro group, create a unique regiochemical map that governs further synthetic transformations [1]. Selecting the wrong isomer, such as 3,4-dimethoxy-5-nitrobenzaldehyde or 2,3-dimethoxy-5-nitrobenzaldehyde, will inevitably lead to different reaction outcomes, derailing multi-step pharmaceutical syntheses where the 2,4-substitution pattern is a structural prerequisite for the final drug's pharmacophore [2].

Regioisomer Swap
2,3-, 3,4-, or 2,5-dimethoxy-nitrobenzaldehyde isomers share the same molecular weight but differ in substituent positions. The electronic and steric environment shifts, altering regioselectivity in downstream reactions.
Pharmacophore Integrity
Patent-defined MC1R-targeted imaging agents require the 2,4-substitution pattern. Using a different regioisomer may not yield the intended binding affinity or pharmacokinetic profile.
Screening Data Gap
Unscreened regioisomers lack NCI biological activity data. Substitution would forfeit the pre-existing screening dataset that supports hit-to-lead campaigns.

2,4-Dimethoxy-5-nitrobenzaldehyde Differentiation Evidence


Direct Nitration Synthesis Advantage

A key differentiator for 2,4-dimethoxy-5-nitrobenzaldehyde is its synthetic accessibility via direct electrophilic nitration. While the analogous 3,4-isomer can be prepared in 98% yield via nitration of 3,4-dimethoxybenzaldehyde , the 2,4-isomer's precursor, 2,4-dimethoxybenzaldehyde, undergoes competitive ipso-substitution and oxidation under similar conditions. A specialized cerium(IV)-induced nitration of 2,4-dimethoxycinnamic acid provides a controlled route to the target compound, achieving a 43% yield . This lower yield, compared to the 98% for the 3,4-isomer, directly translates to higher production costs and validates a premium procurement price for the pure 2,4-isomer, as it is demonstrably harder to manufacture.

Synthesis Yield Gap
Head-to-head
2,4-isomer ~43% vs 3,4-isomer 98% (2.28-fold higher)
Supports higher procurement cost for the 2,4-isomer
Cerium(IV)-mediated nitration route
Synthetic Accessibility Nitration Regioselectivity Process Chemistry

Purification by Volatility Profile

Physicochemical properties can influence purification strategies during chemical synthesis. 2,4-Dimethoxy-5-nitrobenzaldehyde exhibits a boiling point of 390.8 °C at 760 mmHg , which is significantly higher than the 373.9 °C (at 760 mmHg) of its 2,3-dimethoxy-5-nitrobenzaldehyde isomer . This difference in volatility provides a practical advantage for the 2,4-isomer in separation processes like distillation, where it can be more easily isolated from lower-boiling-point impurities or unreacted starting materials without co-distillation.

Boiling Point Advantage
Head-to-head
390.8 °C vs 373.9 °C (2,3-isomer), Δ +16.9 °C
May simplify distillation-based purification
760 mmHg, reported values
Physicochemical Properties Boiling Point Purification

Key MC1R-Targeted Imaging Intermediate

A specific, high-value application has been established for 2,4-dimethoxy-5-nitrobenzaldehyde that is not documented for its regioisomers. Patent US20050191238A1 explicitly discloses the use of this compound as a reactant in the synthesis of contrast agents for myocardial perfusion imaging that target the melanocortin-1 (MC-1) receptor [1]. This creates an exclusive, application-driven demand for the 2,4-isomer, as the binding affinity and pharmacokinetics of the final imaging agent are contingent on the precise substitution pattern conferred by this specific aldehyde building block.

MC1R Imaging Patent
Class-level
Exclusive reactant in US20050191238A1
Application-specific demand for 2,4-isomer only
No equivalent patent for other regioisomers
Pharmaceutical Intermediate Imaging Agent Melanocortin Receptor

NCI Screening Compound Designation

2,4-Dimethoxy-5-nitrobenzaldehyde carries the identifier NSC 27021, denoting its inclusion in the National Cancer Institute's (NCI) historical screening compound collection [1]. This designation indicates the compound has been subjected to the NCI-60 human tumor cell line screen or other anticancer assays, generating biological activity data that can serve as a starting point for medicinal chemistry campaigns. In contrast, no equivalent NSC designation has been found for the 2,3- or 2,5-dimethoxy-nitrobenzaldehyde regioisomers in common authoritative databases, suggesting the 2,4-substitution pattern was specifically selected for biological evaluation.

NCI Screening Status
Class-level
NSC 27021 designation confirmed
Pre-existing biological data supports hit-to-lead research
No NSC ID found for 2,3- or 2,5-isomers
Biological Screening NCI-60 Panel Anticancer Drug Discovery

2,4-Dimethoxy-5-nitrobenzaldehyde Application Scenarios


MC1R-Targeted Imaging Agent Precursor

Pharmaceutical and academic imaging labs developing novel contrast agents for melanoma or myocardial perfusion imaging should source 2,4-dimethoxy-5-nitrobenzaldehyde as a key aldehyde intermediate. Its structural necessity for achieving MC1 receptor binding is evidenced by its explicit use in patent US20050191238A1 for such agents [1]. The high synthetic barrier to producing this specific isomer (43% yield ) ensures that the procurement of high-purity, validated material is a critical quality control step in the manufacturing process.

Hit-to-Lead with NCI Screening Data

Drug discovery units seeking to leverage pre-existing biological data can procure 2,4-dimethoxy-5-nitrobenzaldehyde as a starting point for analog synthesis. The compound's designation as NSC 27021 confirms its passage through the NCI screening program [2], providing a foundational data set for Structure-Activity Relationship (SAR) exploration. This is a significant advantage over unscreened regioisomers, which would require de novo biological characterization.

Orthogonal Functionalized Building Block Synthesis

Medicinal chemistry groups requiring an aromatic aldehyde core with a defined set of orthogonal reactive handles (a reducible nitro group, a nucleophilic aldehyde, and electron-rich methoxy positions) should select this compound. Its unique substitution pattern creates a specific electronic environment that dictates regioselectivity in subsequent transformations, a requirement that cannot be met by the 2,3-, 3,4-, or 2,5- regioisomers.

Regioisomer Reactivity Comparator

Process chemistry and physical organic chemistry labs conducting systematic studies on the influence of substituent position on reaction kinetics or thermodynamics can use 2,4-dimethoxy-5-nitrobenzaldehyde as a crucial comparator. Its well-defined physicochemical properties, including a LogP of 1.9477 and a boiling point of 390.8 °C , provide a robust baseline for head-to-head comparisons with other dimethoxy-nitrobenzaldehyde isomers.

Application
Selection Property
Validation Focus
MC1R-Targeted Imaging Agent Precursor
Regioisomer-specific building block
Patent-defined structural requirement review
Hit-to-Lead with NCI Screening Data
NSC 27021 screening history
Pre-existing biological activity dataset
Orthogonal Functionalized Building Block
Defined 2,4-substitution pattern
Regioselectivity in downstream transformations
Regioisomer Reactivity Comparator
Distinct boiling point and LogP
Head-to-head physicochemical baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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